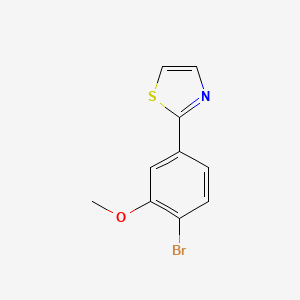
2-(4-Bromo-3-methoxyphenyl)thiazole
Cat. No. B8284950
M. Wt: 270.15 g/mol
InChI Key: HNJXQNYYVMBOFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09012443B2
Procedure details


A solution of PdCl2(dppf)-CH2Cl2 adduct (0.391 g, 0.479 mmol), 2-tributylstannylthiazole (3.01 ml, 9.59 mmol), 1-bromo-4-iodo-2-methoxybenzene (3.00 g, 9.59 mmol), and potassium fluoride (1.499 g, 38.3 mmol) in 10 mL dioxane was heated to 100° C. overnight. LC/MS showed mostly product, so the reaction mixture was diluted with DCM and washed with water. The organics were dried over MgSO4 and concentrated. Purification of the crude residue by silica gel column chromatography (0-100% EtOAc/heptane) gave 2-(4-bromo-3-methoxyphenyl)thiazole (1.858 g, 6.88 mmol, 71.7% yield). (M+H)+=271.2.






Yield
71.7%
Identifiers


|
REACTION_CXSMILES
|
C([Sn](CCCC)(CCCC)[C:6]1[S:7][CH:8]=[CH:9][N:10]=1)CCC.[Br:19][C:20]1[CH:25]=[CH:24][C:23](I)=[CH:22][C:21]=1[O:27][CH3:28].[F-].[K+]>O1CCOCC1.C(Cl)Cl.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].C(Cl)Cl>[Br:19][C:20]1[CH:25]=[CH:24][C:23]([C:6]2[S:7][CH:8]=[CH:9][N:10]=2)=[CH:22][C:21]=1[O:27][CH3:28] |f:2.3,6.7.8.9.10|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
3.01 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Sn](C=1SC=CN1)(CCCC)CCCC
|
|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C=C(C=C1)I)OC
|
|
Name
|
|
|
Quantity
|
1.499 g
|
|
Type
|
reactant
|
|
Smiles
|
[F-].[K+]
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
|
Name
|
|
|
Quantity
|
0.391 g
|
|
Type
|
catalyst
|
|
Smiles
|
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2].C(Cl)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organics were dried over MgSO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purification of the crude residue by silica gel column chromatography (0-100% EtOAc/heptane)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=C(C=C(C=C1)C=1SC=CN1)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 6.88 mmol | |
| AMOUNT: MASS | 1.858 g | |
| YIELD: PERCENTYIELD | 71.7% | |
| YIELD: CALCULATEDPERCENTYIELD | 71.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
